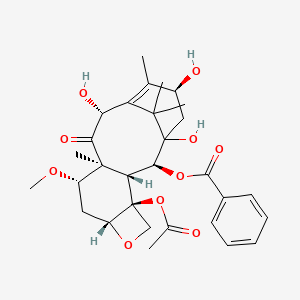

10-Deacetyl-7-methyl Baccatin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

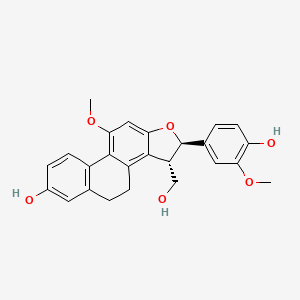

10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to determine the effects of temperature, extraction time, and particle size . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a substrate . This process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable Taxus needles and in situ whole-cell catalysis . This method integrates the extraction of 10-DAB from Taxus needles and whole-cell biotransformation to produce baccatin III . The process is optimized to achieve high yields and efficient production .

Analyse Chemischer Reaktionen

10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and hydrazine hydrate . One significant reaction is the conversion of 10-Deacetylbaccatin III to baccatin III using 10-deacetylbaccatin III 10-O-acetyltransferase . The major products formed from these reactions include baccatin III and other derivatives used in the synthesis of anti-cancer drugs .

Wissenschaftliche Forschungsanwendungen

10-Deacetyl-7-methyl Baccatin III has numerous scientific research applications. It is primarily used as a precursor in the semi-synthesis of paclitaxel (Taxol) and docetaxel (Taxotere), which are widely used in cancer chemotherapy . The compound is also used to study the taxol biosynthetic pathway and the effects of various reagents and conditions on its synthesis . Additionally, it has applications in the pharmaceutical industry for the development of new anti-cancer drugs and in biological research to understand its mechanism of action .

Wirkmechanismus

The mechanism of action of 10-Deacetyl-7-methyl Baccatin III involves its conversion to paclitaxel (Taxol) and docetaxel (Taxotere), which exert their effects by promoting abnormal polymerization of tubulin and disrupting mitosis . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .

Vergleich Mit ähnlichen Verbindungen

10-Deacetyl-7-methyl Baccatin III is similar to other compounds in the 10-Deacetylbaccatin series, such as 10-Deacetylbaccatin V, 10-Deacetylbaccatin VI, and 13-Epi-10-Deacetylbaccatin III . These compounds share similar structures and are also precursors to anti-cancer drugs . this compound is unique in its specific role as a precursor to both paclitaxel and docetaxel, making it a valuable compound in cancer research and treatment .

Eigenschaften

Molekularformel |

C30H38O10 |

|---|---|

Molekulargewicht |

558.6 g/mol |

IUPAC-Name |

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1 |

InChI-Schlüssel |

IWJSBKNWKLQICP-ARYQKKAUSA-N |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)

![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)

![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)